molecular formula C13H17N3O4S B1201355 Metamizole CAS No. 50567-35-6

Metamizole

Katalognummer: B1201355
CAS-Nummer: 50567-35-6
Molekulargewicht: 311.36 g/mol
InChI-Schlüssel: LVWZTYCIRDMTEY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Metamizole, also known as dipyrone, is a non-opioid analgesic and antipyretic drug. It was first synthesized by the German company Hoechst AG in 1920 and introduced to the market in 1922. This compound is widely used in many countries for its potent pain-relieving, fever-reducing, and spasm-relieving properties . it has been banned in some countries due to concerns about its potential to cause agranulocytosis, a serious blood disorder .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Metamizol wird durch einen mehrstufigen chemischen Prozess synthetisiert. Die Synthese beginnt mit der Reaktion von 4-Methylaminoantipyrin mit Formaldehyd und Natriumbisulfit zur Bildung des Natriumsalzes von Metamizol . Die Reaktionsbedingungen umfassen typischerweise kontrollierte Temperaturen und pH-Werte, um die Stabilität der Zwischenprodukte zu gewährleisten.

Industrielle Produktionsmethoden: In industriellen Umgebungen erfolgt die Produktion von Metamizol in großen chemischen Reaktoren, in denen die Reaktanten unter spezifischen Bedingungen kombiniert werden, um Ausbeute und Reinheit zu maximieren. Der Prozess umfasst Schritte wie Kristallisation, Filtration und Trocknung, um das Endprodukt in reiner Form zu erhalten .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Metamizol durchläuft verschiedene chemische Reaktionen, darunter Hydrolyse und Oxidation. In wässrigen Lösungen hydrolysiert es unter Bildung von Methylaminophenazon . Diese Zerfallsreaktion ist unimolekular und kann mit Hilfe der Hochleistungsflüssigkeitschromatographie verfolgt werden .

Häufige Reagenzien und Bedingungen: Die Hydrolyse von Metamizol erfolgt typischerweise in wässrigen oder Pufferlösungen. Die Reaktionsbedingungen, wie z. B. pH-Wert und Temperatur, spielen eine entscheidende Rolle bei der Bestimmung der Geschwindigkeit und des Ausmaßes der Hydrolyse .

Hauptprodukte, die gebildet werden: Das Hauptprodukt, das bei der Hydrolyse von Metamizol gebildet wird, ist Methylaminophenazon . Diese Verbindung kann je nach Bedingungen einer weiteren Oxidation und anderen Reaktionen unterliegen.

Wissenschaftliche Forschungsanwendungen

Metamizol hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie.

Chemie: In der Chemie wird Metamizol als Modellverbindung verwendet, um die Kinetik und Mechanismen der Hydrolyse und anderer Reaktionen zu untersuchen. Seine wohldefinierte chemische Struktur macht es zu einem idealen Kandidaten für solche Studien .

Biologie: In der biologischen Forschung wird Metamizol verwendet, um seine Auswirkungen auf verschiedene biologische Systeme zu untersuchen. Studien haben gezeigt, dass es die Aktivität bestimmter Enzyme und Rezeptoren modulieren kann, wodurch es zu einem wertvollen Werkzeug für das Verständnis biochemischer Pfade wird .

Medizin: Medizinisch wird Metamizol zur Behandlung von akuten Schmerzen, Fieber und Muskelkrämpfen eingesetzt. Es ist besonders wirksam bei der perioperativen Schmerzbehandlung und bei der Behandlung von Koliken und Krebsschmerzen . Seine Anwendung bei pädiatrischen Patienten wurde ebenfalls untersucht, wobei die Ergebnisse seine Sicherheit und Wirksamkeit bei sachgemäßer Anwendung zeigten .

Industrie: In der pharmazeutischen Industrie wird Metamizol als Wirkstoff in verschiedenen Formulierungen eingesetzt. Seine Fähigkeit, eine schnelle und effektive Schmerzlinderung zu bieten, macht es zu einer beliebten Wahl bei rezeptfreien und verschreibungspflichtigen Medikamenten .

5. Wirkmechanismus

Der genaue Wirkmechanismus von Metamizol ist nicht vollständig geklärt. Es wird angenommen, dass es seine Wirkung über seine aktiven Metaboliten, insbesondere Arachidonoyl-4-Methylaminoantipyrin und Arachidonoyl-4-Aminoantipyrin, entfaltet . Diese Metaboliten sollen die Synthese von Prostaglandinen hemmen, die an der Vermittlung von Schmerzen und Entzündungen beteiligt sind . Zusätzlich kann Metamizol das endogene Opioid- und Endocannabinoid-System aktivieren, was zu seinen schmerzlindernden Wirkungen beiträgt .

Vergleich Mit ähnlichen Verbindungen

Biologische Aktivität

Metamizole, also known as dipyrone, is a non-opioid analgesic and antipyretic agent widely used in several countries for the treatment of pain and fever. Its pharmacological profile includes notable analgesic effects, but its use has been controversial due to the potential risk of serious adverse effects, particularly agranulocytosis. This article explores the biological activity of this compound, focusing on its pharmacodynamics, pharmacokinetics, and safety profile, supported by data tables and relevant case studies.

Pharmacodynamics

This compound exhibits its analgesic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, specifically COX-2. The active metabolite of this compound, 4-methylaminoantipyrine (4-MAA), has been shown to have a lower potency in COX inhibition compared to traditional NSAIDs like naproxen. In a study comparing this compound and naproxen, the effective concentration (EC50) for 4-MAA was found to be 0.69 µM, while naproxen had an EC50 of 0.034 µM, indicating that this compound may provide effective pain relief with a potentially reduced risk of gastrointestinal side effects associated with stronger COX-1 inhibition seen in NSAIDs .

Pharmacokinetics

The pharmacokinetics of this compound involve rapid absorption and metabolism. After administration, it is metabolized into several active metabolites, with 4-MAA being the most significant. Research has indicated that both single and repeated doses do not significantly affect renal function in healthy subjects .

Table 1: Pharmacokinetic Parameters of this compound

ParameterValue
Bioavailability~90%
Peak plasma concentration1-2 hours post-administration
Half-life2-4 hours
Major metabolites4-MAA, aminoantipyrine
Elimination routeRenal (urinary excretion)

Safety Profile

Despite its efficacy as an analgesic, this compound's safety profile raises concerns due to the risk of agranulocytosis. A systematic review indicated that while short-term use is generally safe compared to opioids and some NSAIDs, there remains a risk for serious adverse events . The incidence rate of agranulocytosis associated with this compound usage has been estimated at approximately 0.96 cases per million prescriptions per year .

Case Study: this compound-Induced Agranulocytosis

A notable case involved a 70-year-old female patient who developed agranulocytosis after receiving this compound for postoperative pain management. The patient presented with fever and oral ulcers after three days of treatment. Laboratory tests confirmed low white blood cell counts, leading to treatment with granulocyte-colony stimulating factor (G-CSF) and antibiotics. This case underscores the importance of monitoring blood parameters in patients receiving this compound .

Comparative Efficacy in Clinical Settings

Recent studies have compared this compound's efficacy against other analgesics in various clinical scenarios. For example, in a sepsis model using mice, this compound was found to be effective in pain relief without increasing mortality rates compared to meloxicam, which significantly reduced mortality but increased bacterial burden . This highlights the potential for this compound as a safer alternative in specific clinical contexts.

Eigenschaften

IUPAC Name

[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-methylamino]methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O4S/c1-10-12(14(2)9-21(18,19)20)13(17)16(15(10)3)11-7-5-4-6-8-11/h4-8H,9H2,1-3H3,(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVWZTYCIRDMTEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6044143
Record name Metamizol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6044143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The mechanism of action of metamizole is not fully understood. Its active metabolites, 4-methyl-amino-antipyrine (MAA) and 4-amino-antipyrine (AA), inhibit prostaglandin E2 (PGE2)-induced hyperalgesia. It has been suggested that the anti-hyperalgesic effect of MAA is mediated by guanosine 3',5'-cyclic monophosphate (cGMP) activation and ATP-sensitive potassium channel opening, while the effects of AA are associated with the activation of cannabinoid receptor type 1 (CB1). Metamizole is classified in some sources as a weak non-steroidal anti-inflammatory drug (NSAID); however, evidence suggests that its analgesic effects do not depend on its anti-inflammatory properties. Although the inhibition of cyclooxygenase (COX) 2 may play a role in the central nervous system effects of metamizole, reports suggest that metamizole inhibits COX-3 with a higher affinity compared to COX-1 or COX-2.
Record name Metamizole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04817
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

50567-35-6
Record name Methamizole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50567-35-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Metamizol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050567356
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Metamizole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04817
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Metamizol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6044143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)methylamino]methanesulphonic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.051.462
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METAMIZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/934T64RMNJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Metamizole
Reactant of Route 2
Reactant of Route 2
Metamizole
Reactant of Route 3
Reactant of Route 3
Metamizole
Reactant of Route 4
Reactant of Route 4
Metamizole
Reactant of Route 5
Reactant of Route 5
Metamizole
Reactant of Route 6
Reactant of Route 6
Metamizole

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.